molecular formula C22H22FN3O2 B2542340 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide CAS No. 920248-86-8

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide

Cat. No.: B2542340
CAS No.: 920248-86-8
M. Wt: 379.435
InChI Key: XIAGPFINVVTZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide is a complex organic compound that features a pyridazine ring substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyridazine ring. The resulting compound is further reacted with 2-bromoethylamine to introduce the ethylamine side chain, followed by coupling with 4-phenylbutanoic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide
  • N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzamide
  • N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide

Uniqueness

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-phenylbutanamide is unique due to its specific substitution pattern and the presence of both a pyridazine ring and a phenylbutanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c23-19-11-9-18(10-12-19)20-13-14-22(26-25-20)28-16-15-24-21(27)8-4-7-17-5-2-1-3-6-17/h1-3,5-6,9-14H,4,7-8,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAGPFINVVTZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.